- Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit, ACS Catalysis, 2022, 12(4), 2206-2211
Cas no 915095-89-5 ((3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran)
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
- (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetra Hydrofuran
- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydro-furan
- (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)-tetrahydrofuran
- (S)-4-bromo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)-benzene
- Furan, 3-[4-[(5-broMo-2-chlorophenyl)Methyl]phenoxy]tetrahydro-, (3S)-
- (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
- (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy) tetrahydrofuran
- (3S)-3-{4-[(5-bromo-2-chlorophenyl)methyl]phenoxy}oxolane
- AK144268
- BCP11193
- SB17550
- ST24036093
- (S
- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (ACI)
- (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran
- C17H16BrClO2
- CS-0015036
- UNII-4WR8P4HZ8G
- 4WR8P4HZ8G
- Empagliflozin Impurity I; (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran;
- Furan, 3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydro-, (3S)-
- 915095-89-5
- SCHEMBL2638119
- DS-7819
- AKOS022186156
- EN300-7402882
- MFCD27920793
- AC-26974
-
- MDL: MFCD27920793
- Inchi: 1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
- InChI Key: HUNLNKBDQXGMAP-INIZCTEOSA-N
- SMILES: C(C1C=CC(O[C@@H]2COCC2)=CC=1)C1C=C(Br)C=CC=1Cl
Computed Properties
- Exact Mass: 366.00222g/mol
- Monoisotopic Mass: 366.00222g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- XLogP3: 5.2
Experimental Properties
- Density: 1.431±0.06 g/cm3 (20 ºC 760 Torr)
- Boiling Point: 459.1°C at 760 mmHg
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002433-25g |
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
915095-89-5 | 95% | 25g |
$185.40 | 2023-08-31 | |
| Chemenu | CM255750-25g |
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
915095-89-5 | 95% | 25g |
$184 | 2021-08-04 | |
| TRC | B680755-1g |
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |
915095-89-5 | 1g |
$ 65.00 | 2023-09-08 | ||
| TRC | B680755-5g |
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |
915095-89-5 | 5g |
$ 98.00 | 2023-04-18 | ||
| TRC | B680755-10g |
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |
915095-89-5 | 10g |
$ 133.00 | 2023-04-18 | ||
| TRC | B680755-25g |
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |
915095-89-5 | 25g |
$ 265.00 | 2023-09-08 | ||
| TRC | B680755-50g |
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran |
915095-89-5 | 50g |
$ 489.00 | 2023-09-08 | ||
| Ambeed | A190671-1g |
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
915095-89-5 | 97% | 1g |
$17.0 | 2025-04-15 | |
| Ambeed | A190671-5g |
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
915095-89-5 | 97% | 5g |
$43.0 | 2025-04-15 | |
| Ambeed | A190671-10g |
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran |
915095-89-5 | 97% | 10g |
$55.0 | 2025-04-15 |
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Production Method
Production Method 1
Production Method 2
- A novel, simple and mild route for synthesis of dimer impurities of gliflozins by using PD (DBA)2, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 340-345
Production Method 3
1.2 Solvents: Water ; 15 min, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 16 - 24 h, basified, rt
- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside, Organic Letters, 2014, 16(16), 4090-4093
Production Method 4
- A NEW HETEROCYCLIC COMPOUND: CRYSTAL STRUCTURE AND ANTICANCER ACTIVITY AGAINST HUMAN LUNG ADENOCARCINOMA CELLS, Journal of Structural Chemistry, 2020, 61(7), 1167-1174
Production Method 5
1.2 20 h, rt
- Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes, Journal of Medicinal Chemistry, 2017, 60(10), 4173-4184
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Raw materials
- (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
- 4-(5-Bromo-2-chlorobenzyl)phenol
- 1,4-Butanediol, 2-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]-, (2S)-
- (3R)-oxolan-3-ol
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Preparation Products
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Suppliers
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Spectrogram
| 1H NMR | 300 MHz | DMSO |
| 13C NMR |
(3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran
Introduction to (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran (CAS No. 915095-89-5)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran, identified by its CAS number 915095-89-5, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its complex aromatic and tetrahydrofuran moieties, represents a promising candidate for further exploration in drug design and synthesis.
The molecular structure of (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran incorporates several key functional groups that contribute to its pharmacological profile. The presence of a stereochemically defined (S)-configuration at the 3-position enhances its interaction with biological targets, making it a valuable scaffold for developing enantiomerically pure pharmaceuticals. Additionally, the combination of bromo and chloro substituents on the aromatic ring introduces electrophilic centers, which can be exploited for further derivatization and functionalization.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological receptors. Studies have demonstrated that the phenoxytetrahydrofuran moiety can effectively modulate binding affinity and selectivity, making it an attractive component in the design of novel therapeutic agents. Furthermore, the influence of the (S)-configuration on the compound's pharmacokinetic properties has been extensively investigated, revealing insights into its metabolic stability and bioavailability.
In the realm of drug discovery, (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran has been explored as a potential intermediate in the synthesis of more complex molecules. Its structural features allow for facile modifications, enabling researchers to tailor its pharmacological properties for specific therapeutic applications. For instance, modifications at the 5-bromo and 2-chloro positions have been shown to alter receptor binding profiles, providing a means to fine-tune drug efficacy and minimize side effects.
The compound's relevance extends beyond academic research; it holds promise for industrial applications in the pharmaceutical sector. The ability to synthesize enantiomerically pure forms of this molecule underscores its importance in developing high-quality pharmaceuticals. As demand for stereoselective drugs grows, compounds like (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran are expected to play a crucial role in meeting this demand.
Current research is also focusing on understanding the environmental impact and sustainability of synthesizing such complex molecules. Efforts are underway to optimize synthetic pathways, reducing waste and improving yields while maintaining high levels of purity. These initiatives align with global trends toward greener chemistry, ensuring that advancements in pharmaceutical science are environmentally responsible.
The future prospects for (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran are promising, with ongoing studies exploring its potential in treating various diseases. Its unique structural features make it a versatile tool for medicinal chemists, offering opportunities to develop innovative treatments across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of pharmaceutical innovation.
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